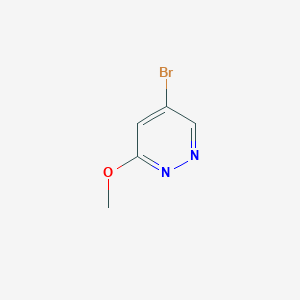
4-(N-Isopropylsulfamoyl)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(1-Methylethyl)amino]sulfonyl]cyclohexanecarboxylic acid is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(1-Methylethyl)amino]sulfonyl]cyclohexanecarboxylic acid typically involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of an organic or inorganic base . The reaction conditions may vary depending on the specific reagents used, but generally, the process involves:
Reactants: Primary or secondary amine, sulfonyl chloride.
Solvent: Organic solvents such as dichloromethane or acetonitrile.
Base: Organic or inorganic bases like triethylamine or sodium hydroxide.
Temperature: Room temperature to slightly elevated temperatures (20-50°C).
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-[[(1-Methylethyl)amino]sulfonyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides.
Aplicaciones Científicas De Investigación
4-[[(1-Methylethyl)amino]sulfonyl]cyclohexanecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4-[[(1-Methylethyl)amino]sulfonyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-[[bis(1-methylethyl)amino]sulfonyl]-: Another sulfonamide with similar biological activities.
Cyclohexanecarboxylic acid derivatives: Compounds with similar structural features and chemical properties.
Uniqueness
4-[[(1-Methylethyl)amino]sulfonyl]cyclohexanecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C10H19NO4S |
|---|---|
Peso molecular |
249.33 g/mol |
Nombre IUPAC |
4-(propan-2-ylsulfamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H19NO4S/c1-7(2)11-16(14,15)9-5-3-8(4-6-9)10(12)13/h7-9,11H,3-6H2,1-2H3,(H,12,13) |
Clave InChI |
MXWOQKAJULJMBE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NS(=O)(=O)C1CCC(CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1-methyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13976920.png)
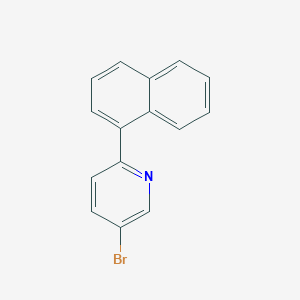
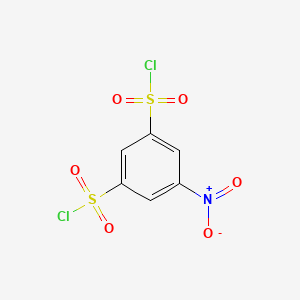
![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-Ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B13976929.png)
![1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrazolo[3,4-B]pyridine](/img/structure/B13976930.png)
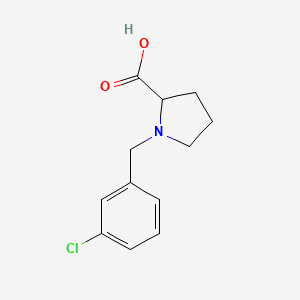
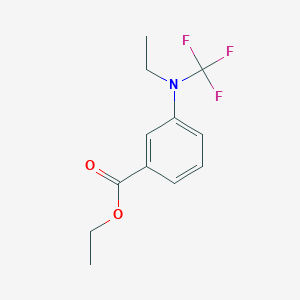
![Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl-](/img/structure/B13976960.png)
![6H-Pyrido[1,2-e][1,2,5]oxathiazine](/img/structure/B13976972.png)
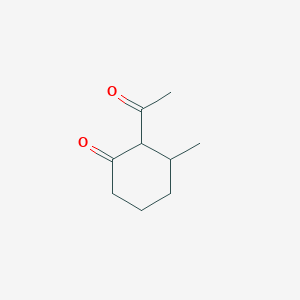

![benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate](/img/structure/B13976984.png)

